Allitinib metabolite M6

Metabolite pharmacology EGFR/ErbB2 inhibition Irreversible inhibitor metabolism

Allitinib metabolite M6 (CAS 845271-71-8), chemically defined as N4-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)quinazoline-4,6-diamine, is the amide hydrolysis product of allitinib (AST-1306), a novel irreversible inhibitor of epidermal growth factor receptor (EGFR) and ErbB2 (HER2). Allitinib is a structural analog of lapatinib distinguished by an acrylamide side chain that enables covalent binding to Cys797 (EGFR) and Cys805 (ErbB2).

Molecular Formula C21H16ClFN4O
Molecular Weight 394.8 g/mol
CAS No. 845271-71-8
Cat. No. B8425834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllitinib metabolite M6
CAS845271-71-8
Molecular FormulaC21H16ClFN4O
Molecular Weight394.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)N)Cl
InChIInChI=1S/C21H16ClFN4O/c22-18-10-16(5-7-20(18)28-11-13-2-1-3-14(23)8-13)27-21-17-9-15(24)4-6-19(17)25-12-26-21/h1-10,12H,11,24H2,(H,25,26,27)
InChIKeyFBSYJUVNGAMMOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allitinib Metabolite M6 (CAS 845271-71-8): A Pharmacologically Active Amide Hydrolysis Product of an Irreversible EGFR/ErbB2 Inhibitor


Allitinib metabolite M6 (CAS 845271-71-8), chemically defined as N4-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)quinazoline-4,6-diamine, is the amide hydrolysis product of allitinib (AST-1306), a novel irreversible inhibitor of epidermal growth factor receptor (EGFR) and ErbB2 (HER2) [1]. Allitinib is a structural analog of lapatinib distinguished by an acrylamide side chain that enables covalent binding to Cys797 (EGFR) and Cys805 (ErbB2) [2]. Unlike the parent drug, M6 lacks this α,β-unsaturated carbonyl warhead yet is explicitly identified as one of only two major pharmacologically active metabolites in the human circulation, with a steady-state exposure reaching 11% of that of allitinib [1]. This compound is intended exclusively for research use, including bioanalytical method development, pharmacokinetic studies, and metabolite activity profiling.

Why Allitinib Metabolite M6 Cannot Be Replaced by Generic EGFR TKI Metabolites or Parent Compounds


Substitution of allitinib metabolite M6 with other EGFR TKI metabolites, the parent compound allitinib, or the major co-metabolite M10 is scientifically unjustified due to its unique structural identity as a de-acrylamidated yet pharmacologically active species [1]. M6 is generated via a distinct amide hydrolysis pathway that is dominant in human biotransformation but is not recapitulated by lapatinib or other quinazoline-based EGFR inhibitors [1]. Critically, M6 retains pharmacological activity despite the absence of the acrylamide warhead responsible for the irreversible covalent inhibition mechanism of allitinib, implying a mechanistically divergent receptor interaction that cannot be inferred from allitinib or M10 [1][2]. Its circulating exposure profile (11% of allitinib steady-state AUC) is quantitatively distinct from that of M10 (70%), meaning that experimental systems relying on metabolite-mediated pharmacology cannot substitute one metabolite for the other without compromising relevance to human in vivo conditions [1].

Quantitative Differentiation Evidence for Allitinib Metabolite M6 vs. Comparators in Preclinical and Clinical Research Contexts


M6 is a Pharmacologically Active Circulating Metabolite Despite Lacking the Irreversible Warhead Required for Parental Activity

Allitinib metabolite M6 is explicitly designated as one of two major pharmacologically active metabolites in human circulation, yet its structure lacks the acrylamide side chain that mediates the covalent, irreversible EGFR/ErbB2 inhibition of the parent compound allitinib [1]. This structural distinction establishes M6 as a mechanistically unique pharmacological entity: whereas allitinib requires the α,β-unsaturated carbonyl group for covalent engagement of Cys797 (EGFR) and Cys805 (ErbB2) [2], M6 achieves receptor inhibition through a non-covalent or alternative binding mode. The preservation of pharmacological activity despite loss of the covalent warhead is a class-level inference supported by the explicit classification in the primary literature [1]. In contrast, the other major active metabolite, M10 (27,28-dihydrodiol allitinib), retains the acrylamide moiety and is expected to maintain the irreversible binding mechanism.

Metabolite pharmacology EGFR/ErbB2 inhibition Irreversible inhibitor metabolism Covalent inhibitor metabolites

M6 Steady-State Circulating Exposure is Quantitatively Defined as 11% of Parent Allitinib AUC

In cancer patients receiving oral allitinib, the steady-state exposure to M6 was quantified as 11% of that of allitinib, whereas the co-metabolite M10 achieved 70% of parental exposure [1]. This 6.4-fold difference in circulating abundance between the two major active metabolites has direct implications for their relative contributions to in vivo pharmacology and for the design of bioanalytical monitoring strategies. The absolute exposure ratio provides a benchmark for in vitro-to-in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) modeling efforts.

Clinical pharmacokinetics Metabolite exposure ratio Steady-state AUC Human ADME

Validated LC-MS/MS Bioanalytical Method Enables Simultaneous Quantification of Allitinib, M6, and M10 in Human Plasma

A fully validated LC-MS/MS method was developed and published for the simultaneous determination of allitinib, M6, and M10 in human plasma, with a lower limit of quantification (LLOQ) of 0.030 ng/mL for M6, compared to 0.300 ng/mL for allitinib and 0.075 ng/mL for M10 [1]. This method employed lapatinib and NB-2 (an allitinib analog) as internal standards and achieved linear calibration from 0.030–20.0 ng/mL (M6) with intra-day and inter-day accuracy and precision within ±15% at all concentrations [1]. The 10-fold higher sensitivity for M6 relative to allitinib reflects optimization for the lower circulating concentrations of this metabolite, ensuring reliable quantification in clinical samples.

Bioanalysis LC-MS/MS Therapeutic drug monitoring Method validation

Allitinib Metabolism Diverges from Lapatinib: Amide Hydrolysis Dominates Over O-Dealkylation, Uniquely Producing M6

The metabolic pathways of allitinib were systematically compared with those of its structural analog lapatinib. While both compounds undergo O-dealkylation, amide hydrolysis and dihydrodiol formation were identified as the dominant metabolic routes for allitinib, distinguishing it from lapatinib for which O-dealkylation predominates [1]. M6 is the specific product of the amide hydrolysis pathway, a route not observed as a major pathway for lapatinib. In vitro phenotyping demonstrated that allitinib metabolism is mediated by multiple CYP isoforms, primarily CYP3A4/5 and CYP1A2, with epoxide hydrolase additionally involved in M10 formation [1]. The formation of M6 via hydrolysis implies involvement of hydrolase enzymes rather than CYPs, suggesting M6 production may be less susceptible to CYP-mediated drug-drug interactions.

Drug metabolism Cytochrome P450 Metabolic pathway comparison EGFR TKI biotransformation

Optimal Use Cases for Allitinib Metabolite M6 (CAS 845271-71-8) in Research and Bioanalytical Settings


Clinical Pharmacokinetic and Metabolite Monitoring Studies of Allitinib

M6 serves as an essential analytical reference standard for the simultaneous LC-MS/MS quantification of allitinib and its two major circulating metabolites in human plasma. The validated method (LLOQ: 0.030 ng/mL for M6) enables clinical pharmacokinetic studies and therapeutic drug monitoring applications where the distinct exposure profile of M6 (11% of allitinib at steady state) must be accurately captured to fully characterize the metabolic fate of the parent drug [1].

In Vitro Pharmacological Profiling of Non-Covalent EGFR/ErbB2 Inhibition

Because M6 lacks the acrylamide warhead responsible for irreversible covalent inhibition of EGFR and ErbB2, it is uniquely suited for in vitro studies designed to dissect the contribution of reversible versus irreversible binding to the pharmacological activity of quinazoline-based kinase inhibitors. Comparative dose-response studies with allitinib (irreversible) and M6 (non-covalent) can delineate the therapeutic relevance of covalent engagement in specific cellular contexts [1][2].

Drug-Drug Interaction (DDI) Risk Assessment for Amide Hydrolase-Mediated Clearance Pathways

M6 is produced via amide hydrolysis, a pathway distinct from the CYP3A4/5- and CYP1A2-mediated routes that dominate allitinib and M10 metabolism. Researchers investigating DDI liabilities of allitinib can use M6 as a probe to assess whether co-administered drugs that inhibit hepatic hydrolases alter the M6-to-allitinib exposure ratio, a parameter with potential implications for inter-patient variability in metabolite-mediated pharmacology [1].

Metabolite Identification and Structural Confirmation in Preclinical Species

As the definitive amide hydrolysis product of allitinib, M6 provides a critical synthetic standard for cross-species metabolite comparison studies. Its unique chemical structure (confirmed by UHPLC-Q-TOF-MS) enables researchers to verify the presence and quantify this active metabolite in preclinical toxicology species, supporting regulatory submissions that require characterization of human-specific or disproportionately abundant metabolites [1].

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